Diisodecyl azelate

Description

Contextualizing Diisodecyl Azelate within the Ester Plasticizer Class

Plasticizers are additives that increase the flexibility, durability, and workability of a material, most notably plastics. plasticisers.org They achieve this by embedding themselves between the polymer chains, which reduces the intermolecular forces holding them together. plasticisers.orgeupegypt.com This allows the chains to move more freely, resulting in a softer and more pliable material. plasticisers.org

Ester plasticizers are a major class of these additives, and they are esters of an acid and an alcohol. plasticisers.org this compound falls into the category of azelate esters, which are known for their excellent low-temperature performance. hallstarindustrial.comresearchgate.net Other common ester plasticizer classes include phthalates, sebacates, and adipates. plasticisers.orghallstarindustrial.com

Historical Perspectives on Azelate Ester Research and Development

The development of plasticizers dates back to the 19th century with the use of camphor (B46023) to plasticize cellulose (B213188) nitrate. kinampark.com The 20th century saw a surge in the development of a wide range of plasticizers, driven by the burgeoning polymer industry. kinampark.com The demand for materials that could perform under various conditions, including extreme temperatures, led to the investigation of specialty plasticizers like azelate esters. researchgate.netkinampark.com Esters of linear aliphatic acids, including azelaic acid, were developed for demanding applications requiring superior low-temperature flexibility. researchgate.net

Theoretical Frameworks of Plasticization Relevant to this compound

Several theories have been proposed to explain how plasticizers interact with polymers to increase their flexibility. These theories provide a framework for understanding the function of this compound.

Lubricating Theory of Plasticization and this compound Interactions

The lubricating theory posits that the rigidity of a polymer arises from intermolecular friction that binds the polymer chains together. kinampark.com When a plasticizer is introduced, its molecules act as a lubricant, enabling the polymer chains to glide past one another more easily, especially when the material is flexed. hallstarindustrial.comgoodyearrubber.com The plasticizer molecules effectively shield the polymer chains from each other, reducing the frictional forces and preventing the reformation of a rigid structure. kinampark.comspecialchem.com In the context of this compound, its long, flexible alkyl chains would facilitate this lubricating effect, allowing for greater movement between polymer chains. slideshare.net

Free Volume Theory Considerations in this compound Plasticization

The free volume theory is a more comprehensive model that incorporates aspects of both the lubrication and gel theories. kinampark.comspecialchem.com It is based on the concept of "free volume," which is the empty space between polymer chains. nih.gov A greater free volume allows for more movement of the polymer chains, resulting in increased flexibility. goodyearrubber.comnih.gov Plasticizers, due to their smaller molecular size compared to the polymer, increase the free volume of the system. hallstarindustrial.com The addition of a plasticizer like this compound, with its branched molecular structure, effectively creates more space between the polymer chains, thereby increasing the free volume and enhancing flexibility. mdpi.com This increase in free volume also leads to a lowering of the glass transition temperature (Tg), the temperature at which a rigid, glassy polymer becomes soft and rubbery. eupegypt.comhallstarindustrial.com

Overview of Research Paradigms for this compound Investigation

The investigation of this compound and other plasticizers employs a variety of research methods to characterize their properties and performance. These methods can be broadly categorized as follows:

Analytical Techniques: These are used to identify and quantify the plasticizer in a material. Common techniques include:

Chromatography: Gas chromatography (GC) and liquid chromatography (LC) are used to separate and identify the components of a mixture. formulationbio.comresearchgate.net Mass spectrometry (MS) is often coupled with these techniques (GC-MS, LC-MS) for more precise identification and quantification. formulationbio.comresearchgate.netirbnet.de

Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can identify functional groups within the plasticizer molecule. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the structure of the molecule. researchgate.net

Performance Evaluation: These methods assess the effect of the plasticizer on the physical and mechanical properties of the polymer.

Mechanical Testing: This includes measuring properties like tensile strength, elongation at break, and hardness to determine the flexibility and durability of the plasticized material. rsc.orgresearchgate.net

Thermal Analysis: Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine the glass transition temperature and thermal stability of the plasticized polymer. researchgate.net

Migration Testing: This evaluates the tendency of the plasticizer to leach out of the polymer over time, which can affect the long-term performance and safety of the material. rsc.orgresearchgate.net

Computational Modeling: Molecular dynamics (MD) simulations are increasingly used to study the interactions between plasticizers and polymers at a microscopic level. rsc.org These simulations can provide insights into the plasticizing mechanism, compatibility, and failure mechanisms of plasticized materials. rsc.org

Table of Chemical Compounds

| Compound Name | Abbreviation |

| This compound | DIDA |

| Camphor | |

| Cellulose nitrate | |

| Di-2-ethylhexyl adipate (B1204190) | DOA |

| Di-2-ethylhexyl azelate | DOZ |

| Di-2-ethylhexyl sebacate | DOS |

| Diisodecyl adipate | DIDA |

| Diisononyl phthalate (B1215562) | DINP |

| Diisodecyl phthalate | DIDP |

| Polyvinyl chloride | PVC |

| Di(2-ethylhexyl) terephthalate | DEHT |

| Acetyl tributyl citrate | ATBC |

| Epoxidized soybean oil | ESO |

| Tricresyl phosphate | TCP |

| Di(2-ethylhexyl) phthalate | DEHP |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C29H56O4 nih.gov |

| Molecular Weight | 468.8 g/mol nih.gov |

| Physical State | Liquid nih.gov |

| Boiling Point | 56.2 °C accustandard.com |

| Melting Point | -94.8 °C accustandard.com |

| Flash Point | -17 °C (1 °F) accustandard.com |

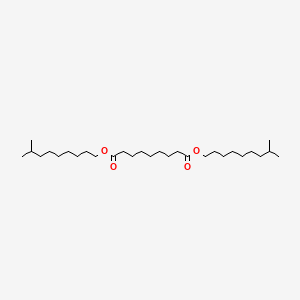

Structure

2D Structure

Propriétés

IUPAC Name |

bis(8-methylnonyl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56O4/c1-26(2)20-14-8-6-12-18-24-32-28(30)22-16-10-5-11-17-23-29(31)33-25-19-13-7-9-15-21-27(3)4/h26-27H,5-25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLCYXDFVBWGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Nonanedioic acid, 1,9-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

28472-97-1 | |

| Record name | Nonanedioic acid, diisodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028472971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisodecyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANEDIOIC ACID, DIISODECYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362AT1XP12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Characterization Methodologies

Advanced Synthetic Routes for Diisodecyl Azelate

The primary route for synthesizing this compound is through the esterification of azelaic acid with isodecyl alcohol. This process involves reacting a dicarboxylic acid with an alcohol to form a diester and water.

Esterification Processes and Optimization Strategies

The synthesis of this compound is achieved via the direct esterification of azelaic acid with isodecyl alcohol. vulcanchem.comgoogle.com To maximize the yield and purity of the final product, several optimization strategies are employed. A key aspect of this process is driving the reaction equilibrium towards the product side. This is often accomplished by using an excess of one reactant, typically the alcohol, and continuously removing the water byproduct through methods like azeotropic distillation. vulcanchem.com

The reaction temperature and pressure are critical parameters that are carefully controlled. For instance, a similar process for producing diisodecyl adipate (B1204190) involves esterification at temperatures between 240-260°C and under a pressure of 60-120 KPa in a vaporized state for 3-4 hours. google.com The reaction is monitored by measuring the acid value of the mixture, with the reaction considered complete when the acid value drops below a specific threshold, such as 0.2 mgKOH/g. google.com

Catalyst Systems in this compound Synthesis

The choice of catalyst is crucial for an efficient esterification process. Acid catalysts are commonly used to accelerate the reaction. google.com Traditional catalysts include sulfuric acid and p-toluenesulfonic acid. vulcanchem.comgoogle.com However, the use of these strong acids can necessitate extensive purification steps, including neutralization with an alkaline solution and subsequent water washes to remove residual acid and salts. google.com

More advanced catalyst systems have been developed to overcome these challenges. Titanate catalysts, such as titanium isopropylate, metatitanic acid tetraisobutylates, or tetra-n-butyl titanate, are effective alternatives. google.com These catalysts can offer higher reaction rates and may allow for simpler purification processes. For example, using a sulfonic acid catalyst can enable the reaction to proceed at higher temperatures, leading to reaction rates exceeding 99.5%, potentially eliminating the need for an alkaline wash. google.com

Purification and Isolation Techniques for Research Grade this compound

Achieving research-grade purity requires meticulous purification and isolation steps. After the initial reaction, the crude ester undergoes several purification stages. A common preliminary step involves the recovery of excess alcohol, often through distillation under reduced pressure. google.com

Subsequent purification may involve neutralization of any remaining catalyst, washing with dilute caustic solutions and water, and steam stripping. epa.govdtic.mil Treatment with adsorbents like activated carbon is used to remove color and other impurities. google.comgoogle.com The final product is then typically dehydrated by heating under reduced pressure and filtered to remove any suspended solids. google.comdtic.mil Techniques such as flash distillation and solvent extraction are also employed to enhance purity. epa.govgoogle.com

Spectroscopic and Chromatographic Characterization in Research Applications

To ensure the structural integrity and purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques is utilized.

Advanced Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the molecule. researchgate.net The presence of a strong carbonyl (C=O) stretching vibration is a key indicator of the ester group. researchgate.net A C-O stretching vibration related to the ester linkage can also be observed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific NMR data for this compound is not readily available in the provided context, ¹³C NMR is a standard technique for characterizing similar esters like diisodecyl phthalate (B1215562). nih.gov This technique provides detailed information about the carbon skeleton of the molecule.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. mdpi.commdpi.com

Chromatographic Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its isomeric composition.

Gas Chromatography (GC) : Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a primary method for analyzing esters and identifying impurities. mdpi.commdpi.comjksoeh.org It is particularly useful for separating volatile compounds.

High-Performance Liquid Chromatography (HPLC) : High-performance liquid chromatography is another crucial technique, especially for analyzing isomeric mixtures of similar compounds like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), where it can offer enhanced selectivity compared to GC. mdpi.comcir-safety.org The separation of stereoisomers can sometimes be achieved by derivatizing the analyte and using reversed-phase HPLC at sub-ambient temperatures. researchgate.net

Interactive Data Table: Analytical Techniques for this compound

| Analytical Technique | Application in this compound Analysis | Key Information Provided |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of ester carbonyl (C=O) and C-O bonds |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Detailed carbon and proton framework |

| Mass Spectrometry (MS) | Molecular weight determination and structural analysis | Molecular ion peak and fragmentation patterns |

| Gas Chromatography (GC) | Purity assessment and impurity identification | Separation of volatile components |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and isomer separation | Analysis of non-volatile components and isomeric mixtures |

Thermal Analysis Techniques in this compound Synthesis Characterization

The synthesis of this compound, a significant compound used primarily as a plasticizer and lubricant, necessitates rigorous characterization to ensure its purity, thermal stability, and performance. google.comsemanticscholar.org Thermal analysis techniques are indispensable in this regard, providing crucial insights into the material's behavior as a function of temperature. The most pertinent of these methods for characterizing this compound are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). sapub.org These techniques are vital for monitoring the synthesis process, determining the thermal stability of the final product, and ensuring it meets the stringent requirements for its applications. google.comgoogleapis.com

Thermogravimetric Analysis (TGA) is employed to measure the change in mass of a sample as it is heated at a controlled rate. This is particularly useful for determining the thermal stability and decomposition profile of this compound. The analysis can pinpoint the onset temperature of decomposition, which is a critical parameter for its use in high-temperature applications. For long-chain esters like this compound, TGA can also reveal information about the presence of residual reactants, such as isodecyl alcohol or azelaic acid, or solvents used during purification, which would volatilize at lower temperatures than the ester itself.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to measure the heat flow to or from a sample as a function of temperature or time. universallab.org These techniques can detect endothermic and exothermic processes, providing data on melting point, crystallization temperature, and glass transition temperature. rsc.orgmdpi.com For this compound, which is a liquid at room temperature with a very low pour point, DSC is particularly valuable for characterizing its behavior at sub-ambient temperatures. scipoly.com

While specific, detailed research findings from peer-reviewed literature on the comprehensive thermal analysis of pure this compound are not extensively available, the expected thermal behavior can be inferred from studies on similar long-chain dicarboxylic acid esters used as plasticizers and lubricants. semanticscholar.orgsapub.org The data presented in the following tables are representative of the type of information obtained from thermal analysis of high-molecular-weight esters and should be considered illustrative for this compound.

Illustrative Thermogravimetric Analysis (TGA) Data for a High-Purity Diester Plasticizer

This table represents typical data that would be obtained from a TGA analysis of a high-purity diester plasticizer like this compound under an inert nitrogen atmosphere. The onset temperature of decomposition is a key indicator of thermal stability.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Heating Rate | 10 °C/min | Standard condition for thermal analysis. |

| Atmosphere | Nitrogen | Prevents oxidative degradation, allowing for the determination of inherent thermal stability. |

| Onset of Decomposition (Tonset) | 220 - 280 °C | Indicates the temperature at which significant thermal degradation begins. |

| Temperature at 5% Mass Loss (T5%) | 240 - 300 °C | A common metric for comparing the thermal stability of different materials. |

| Temperature at Maximum Decomposition Rate (Tpeak) | 280 - 350 °C | Corresponds to the peak of the derivative TGA curve (DTG), indicating the point of fastest decomposition. |

| Residual Mass at 500 °C | < 2% | A low residual mass suggests complete decomposition of the organic ester. |

Illustrative Differential Scanning Calorimetry (DSC) Data for a Long-Chain Diester

The following table illustrates the kind of data that would be generated from a DSC analysis of a long-chain diester such as this compound. This is particularly relevant for applications where low-temperature performance is critical.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Heating/Cooling Rate | 10 °C/min | Standard condition for thermal analysis. |

| Atmosphere | Nitrogen | Prevents oxidation during analysis. |

| Glass Transition Temperature (Tg) | -70 to -50 °C | The temperature at which the amorphous material transitions from a rigid to a more flexible state. Important for low-temperature flexibility. |

| Crystallization Temperature (Tc) (on cooling) | -80 to -60 °C | Indicates the temperature at which the material solidifies from the liquid state. |

| Melting Temperature (Tm) (on heating) | -75 to -55 °C | The temperature at which the solid material transitions to a liquid. |

| Enthalpy of Fusion (ΔHf) | Variable (J/g) | The amount of energy required to melt the material. |

The synthesis of this compound typically involves the esterification of azelaic acid with isodecyl alcohol. Thermal analysis can be used to monitor the progress of this reaction. For instance, the disappearance of the melting endotherm of azelaic acid in the DSC thermogram of the reaction mixture would indicate its consumption. Similarly, TGA could be used to track the removal of water, a byproduct of the esterification, which would be observed as a mass loss at around 100 °C.

Diisodecyl Azelate in Polymer Science and Engineering

Diisodecyl Azelate as a Polymeric Additive

As an external plasticizer, this compound is physically incorporated into a polymer matrix, where it interacts with the polymer chains to modify the material's properties. hallstarindustrial.com Unlike internal plasticizers, which are chemically bonded to the polymer, external plasticizers like DIDA offer formulation flexibility. researchgate.net

Compatibility and Miscibility Studies with Diverse Polymer Matrices

The effectiveness of a plasticizer is highly dependent on its compatibility with the host polymer. kinampark.com Compatibility is influenced by factors such as molecular weight, chemical structure, and the presence of polar groups. kinampark.com this compound, being an ester of a linear aliphatic acid, exhibits good compatibility with a range of polymers, particularly those requiring enhanced low-temperature performance. researchgate.net

Studies have shown that azelate esters, including DIDA, are miscible with polyvinyl chloride (PVC) and synthetic rubbers. sci-hub.se While they offer superior low-temperature flexibility, their compatibility can sometimes be lower than that of general-purpose phthalates, which may limit their use to specific, demanding applications. researchgate.net The miscibility of a plasticizer with a polymer can be predicted by comparing their solubility parameters; a small difference in these values generally indicates good miscibility. sigmaaldrich.com Polymeric plasticizers, which are high molecular weight polyesters, often require careful selection of their constituent acids and glycols to ensure good compatibility with polymers like PVC due to their large molecular size. researchgate.net

The compatibility of this compound has also been noted in blends with other plasticizers. It can be used in combination with primary plasticizers to achieve a desired balance of properties. researchgate.netkinampark.com This approach is common in formulating materials for applications that require a combination of flexibility, low volatility, and resistance to extraction. hallstarindustrial.com

Table 1: General Compatibility of Azelate Esters with Various Polymer Systems

| Polymer Family | Compatibility Level | Primary Application Benefit |

|---|---|---|

| Polyvinyl Chloride (PVC) | Good | Low-temperature flexibility researchgate.netmdpi.com |

| Synthetic Rubbers | Good | Enhanced cold resistance sci-hub.se |

| Cellulosic Resins | Good | Low volatility and good compatibility sci-hub.se |

This table provides a general overview. Specific grades and formulations can influence compatibility.

Mechanistic Investigations of Plasticization Efficacy by this compound

Several theories explain the mechanism of plasticization, and a comprehensive understanding involves aspects of each. kinampark.comkinampark.com The primary function of a plasticizer like this compound is to increase the flexibility and workability of a polymer. mdpi.com

The lubricity theory suggests that plasticizer molecules embed themselves between polymer chains, acting as a lubricant to facilitate movement and reduce intermolecular friction. kinampark.com As the polymer-plasticizer blend is heated during processing, the plasticizer molecules diffuse into the polymer, weakening the polymer-polymer interactions (van der Waals forces). kinampark.com This shielding effect prevents the reformation of a rigid polymer network, resulting in increased flexibility and elongation. kinampark.com

The gel theory views the plasticized polymer as a three-dimensional gel-like structure held together by weak secondary forces between the polymer and plasticizer. kinampark.com These bonds are easily disrupted by external stress, allowing the material to flex. kinampark.com

A dynamic equilibrium exists where plasticizer molecules continuously solvate and desolvate the polymer chains, indicating that they are not permanently bound. researchgate.netkinampark.com The efficacy of this compound as a plasticizer is therefore a result of its ability to effectively interrupt polymer-polymer interactions and increase the mobility of the polymer chains. kinampark.com

Performance Enhancement in Demanding Polymeric Applications

This compound is classified as a specialty plasticizer, often used in applications with rigorous performance requirements. kinampark.com Its primary contribution is conferring excellent low-temperature flexibility to polymer formulations. researchgate.netmdpi.com This makes it suitable for products that must remain flexible in cold environments, such as arctic-grade underground cable jacketing, roofing membranes, and tarpaulins. researchgate.net

Azelate esters, including this compound, are used for demanding low-temperature applications that also require low volatility. kinampark.com The long alkyl chains of the isodecyl groups contribute to lower volatility compared to plasticizers made with shorter-chain alcohols. This permanence is crucial for applications where the plasticizer must remain in the polymer over long periods and at elevated temperatures. hallstarindustrial.com

In addition to PVC, azelate-based plasticizers find use in various elastomers and rubber compounds. sci-hub.sehallstarindustrial.com For instance, they can be used in nitrile and polyacrylate elastomers for automotive applications that demand long-term heat aging and fluid resistance. hallstarindustrial.com The choice of an azelate ester often represents a balance between achieving superior low-temperature performance and maintaining adequate compatibility and permanence. researchgate.net

Rheological Studies of this compound-Plasticized Polymers

The study of rheology, which is the science of the flow and deformation of materials, is essential for understanding how plasticizers like this compound affect the processing and end-use properties of polymers. uobabylon.edu.iq

Viscoelastic Behavior Analysis

Polymers exhibit viscoelastic behavior, meaning they have both viscous (liquid-like) and elastic (solid-like) characteristics. wiley.com The addition of a plasticizer like this compound significantly alters these properties. wiley.com By increasing the free volume and chain mobility, this compound lowers the glass transition temperature (Tg) of the polymer, which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. kinampark.commdpi.com

Dynamic mechanical analysis (DMA) is a common technique used to study the viscoelastic properties of plasticized polymers. nih.gov It measures the material's response to an oscillatory force as a function of temperature or frequency. The results can reveal the storage modulus (a measure of elastic response) and the loss modulus (a measure of viscous response). The incorporation of this compound typically leads to a decrease in the storage modulus, indicating a softer, more flexible material. wikipedia.org

The interactions between the polymer and plasticizer can be complex. In some cases, at very low concentrations, a plasticizer can cause an increase in modulus, a phenomenon known as antiplasticization. kinampark.com However, at typical usage levels, this compound functions to increase flexibility. kinampark.com The viscoelastic properties of the final product are a critical determinant of its mechanical performance. wiley.com

Processing Characteristics and Flow Dynamics in Polymer Blends

The incorporation of this compound into a polymer blend significantly impacts its processing characteristics. numberanalytics.com One of the key effects of a plasticizer is the reduction of melt viscosity. eupegypt.com By lubricating the polymer chains, this compound allows them to slide past each other more easily, which lowers the resistance to flow in the molten state. pressbooks.pub This is beneficial in processes like extrusion, injection molding, and calendering, as it can lead to lower processing temperatures, reduced energy consumption, and improved mold filling. numberanalytics.comeupegypt.com

The flow dynamics of polymer blends are influenced by the composition and blend ratio, processing conditions (such as temperature and shear rate), and the interfacial interactions between the components. numberanalytics.com In plastisol applications, where a PVC resin is dispersed in a liquid plasticizer, the viscosity of the plastisol is a critical parameter. Azelate esters generally contribute to lower plastisol viscosities compared to some other plasticizer types, which can be advantageous for coating and dipping processes. nj-chem.co.jp

The rheological behavior of a polymer blend containing this compound can be non-Newtonian, often exhibiting shear-thinning behavior where the viscosity decreases as the shear rate increases. pressbooks.pub This is due to the alignment of polymer chains in the direction of flow, which reduces entanglements. pressbooks.pub Understanding these flow dynamics is crucial for optimizing processing conditions and ensuring the quality of the final product. uobabylon.edu.iq

Durability and Stability Research in this compound-Containing Polymer Systems

The long-term effectiveness of a plasticizer is intrinsically linked to its ability to remain within the polymer matrix and resist degradation under various environmental pressures. For this compound, research into its durability and stability focuses on how it behaves within the polymer over time, its performance under stress, and its interactions with other essential additives.

Migration Behavior and Leaching Studies of this compound from Polymeric Products

A critical aspect of plasticizer durability is its permanence within the host polymer. Migration is the process by which a plasticizer moves from the bulk of the material to its surface, while leaching is the subsequent transfer of the plasticizer into a contacting medium, such as a liquid or solid. Since plasticizers like this compound are not chemically bonded to the polymer chains, they are susceptible to these phenomena. researchgate.netmdpi.com

The rate of migration is influenced by several factors, including the plasticizer's molecular weight, its initial concentration in the polymer, and the properties of the polymer itself. mst.dk Higher molecular weight plasticizers generally exhibit lower migration rates. The migration process can impact the material's long-term stability and performance. specialchem.com For instance, the loss of plasticizer can lead to increased rigidity and brittleness, compromising the product's intended flexibility and durability.

While specific migration data for this compound is not extensively published, the behavior of similar diester plasticizers provides insight. For example, azelate esters like di-2-ethylhexyl azelate (DOZ) are known for their use in demanding applications. kinampark.comresearchgate.net The migration of plasticizers is a diffusion-controlled process, meaning it is significantly accelerated by increased temperatures. researchgate.netresearchgate.net Studies on other plasticizers like DEHP show that the diffusion coefficient, and thus the migration rate, increases substantially with temperature. researchgate.netresearchgate.net The presence of fatty or oily substances also tends to increase leaching due to the lipophilic nature of most plasticizers. kinampark.com

Table 1: Key Factors Influencing Plasticizer Migration and Leaching

| Factor | Description of Influence | Source |

|---|---|---|

| Temperature | Higher temperatures increase the kinetic energy of molecules, accelerating the diffusion and migration rate of the plasticizer. | researchgate.netmdpi.comresearchgate.net |

| Contact Medium | The chemical nature of the contacting substance (e.g., water, oil, solvent, food simulant) significantly affects leaching. Oily and fatty substances generally increase the leaching of lipophilic plasticizers. | researchgate.netkinampark.com |

| Plasticizer Molecular Weight | Higher molecular weight plasticizers tend to have lower volatility and slower migration rates due to larger molecular size and stronger intermolecular forces. | mst.dk |

| Plasticizer Concentration | A higher initial concentration of the plasticizer within the polymer creates a steeper concentration gradient, which can drive faster migration. | researchgate.netmst.dk |

| Polymer Type | The morphology and free volume of the polymer matrix affect the ease with which plasticizer molecules can move. Softer, more plasticized polymers may allow for faster diffusion. | researchgate.net |

| Contact Time | The total mass of leached plasticizer generally increases with the duration of contact, although the rate may decrease over time as equilibrium is approached. | mdpi.comresearchgate.net |

Long-Term Performance Under Environmental Stress Conditions

The ability of a plasticized polymer to maintain its physical properties over its service life is a measure of its long-term performance. This compound, like other azelate plasticizers, is selected for applications where durability under environmental stress is crucial. kinampark.com Key environmental stressors include temperature fluctuations, exposure to UV radiation, and humidity.

Azelate esters are recognized for providing excellent low-temperature flexibility, which is a significant performance advantage in applications exposed to cold environments. specialchem.comresearchgate.net This property helps the material resist becoming brittle and cracking at low temperatures. Furthermore, their relatively high molecular weight compared to some general-purpose phthalates contributes to lower volatility, which is crucial for performance at elevated temperatures. kinampark.com Low volatility means the plasticizer is less likely to evaporate from the polymer, a process that can lead to shrinkage and loss of flexibility. omu.edu.tr

Exposure to UV radiation, particularly from sunlight, can initiate degradation processes in polymers, leading to discoloration, loss of strength, and surface cracking. omu.edu.tr While the polymer itself is the primary target of photodegradation, the stability of the plasticizer under UV exposure is also important. Studies on other advanced plasticizers have shown that UV stability is a key performance differentiator. lu.se For outdoor applications, this compound would be used in formulations containing UV stabilizers to protect the entire system. omu.edu.tr

The long-term stability of a plasticized system is also dependent on its resistance to extraction by water (humidity) and other environmental agents. The permanence of a plasticizer is a key requirement and encompasses low volatility, low extractability, and resistance to migration. specialchem.comomu.edu.tr Research on coated pellets has shown that when a film coating is fully formed and equilibrated, the system can remain stable over the long term, even under stress conditions of changing temperature and humidity. nih.gov

Table 2: Performance of Azelate Plasticizers Under Environmental Stress

| Stress Condition | Expected Performance Aspect of this compound | Rationale / Supporting Information |

|---|---|---|

| Low Temperature | Excellent flexibility and resistance to brittleness. | Aliphatic diesters like azelates are highly effective at depressing the glass transition temperature (Tg) of the polymer. specialchem.comresearchgate.netkinampark.com |

| High Temperature | Good permanence due to low volatility. | Azelates generally have a higher molecular weight than some low-molecular-weight phthalates, reducing evaporative loss. kinampark.com |

| UV Radiation | Performance is dependent on the overall formulation. Requires co-additives for protection. | UV stabilizers are used to absorb harmful radiation and protect the polymer and additives from photodegradation. omu.edu.trlu.se |

| Humidity / Water Exposure | High resistance to extraction by water. | Azelates are hydrophobic, resulting in very slow extraction by water. kinampark.com |

Interaction with Other Polymer Additives and Stabilizers

Polymer formulations are complex mixtures where various additives work synergistically to achieve the desired performance characteristics. researchgate.net this compound must be compatible not only with the base polymer but also with a range of other additives, including heat stabilizers, antioxidants, and light stabilizers. omu.edu.tr Compatibility ensures a homogeneous and stable final product, preventing issues like exudation (surface tackiness) and preserving mechanical properties. specialchem.com

Heat Stabilizers: For polymers like PVC that are processed at high temperatures, heat stabilizers (e.g., calcium-zinc systems, organotins) are essential to prevent thermal degradation. google.com The plasticizer must coexist with these stabilizers without antagonistic interactions that could compromise the thermal stability of the compound.

UV Stabilizers: In applications with exposure to sunlight, UV absorbers or Hindered Amine Light Stabilizers (HALS) are incorporated. mdpi.comomu.edu.tr These additives protect the polymer from photodegradation. The compatibility of this compound with these UV protection systems is crucial for ensuring the long-term weatherability of the final product. An incompatible colorant or additive can negatively affect the UV resistance and heat stability of the resin. omu.edu.tr

Table 3: Interaction Considerations for this compound with Other Polymer Additives

| Additive Type | Function | Interaction/Compatibility Consideration with Plasticizer | Source |

|---|---|---|---|

| Heat Stabilizers | Prevent polymer degradation at high processing temperatures. | Must be compatible to ensure effective stabilization and prevent discoloration or brittleness. | google.com |

| Antioxidants | Inhibit oxidation and protect against thermal degradation during the product's life. | Plasticizer should not hinder the antioxidant's function. Incompatibility can lead to reduced long-term thermal stability. | researchgate.netaccustandard.com |

| UV Stabilizers (UV Absorbers, HALS) | Protect the polymer from degradation by UV radiation. | Good compatibility is essential for long-term weatherability and color stability in outdoor applications. | mdpi.comomu.edu.tr |

| Lubricants | Aid in the processing of the polymer by reducing friction. | Plasticizer selection can influence the overall lubrication system of the compound. | researchgate.net |

| Fillers / Reinforcements | Modify physical properties (e.g., stiffness, cost). | Plasticizer enhances filler acceptance and dispersion within the polymer matrix. | researchgate.net |

Lubrication Science and Diisodecyl Azelate

Diisodecyl Azelate as a Synthetic Lubricant Base Stock Component

This compound (DIDA) is classified as a synthetic ester and belongs to the American Petroleum Institute (API) Group V category of base stocks. chemceed.com This group encompasses all base stocks not included in Groups I, II, III, or IV, with synthetic esters being a prominent member. chemceed.com DIDA is specifically a diester, synthesized through the reaction of azelaic acid, a dicarboxylic acid, with isodecyl alcohol. googleapis.comgoogle.com

The molecular structure of diesters like this compound provides several beneficial properties when used as a lubricant base stock. Compared to conventional mineral oils, synthetic esters generally exhibit higher viscosity indexes, superior thermal and oxidative stability, high flash points, and excellent lubricity. chemceed.com Their polarity, stemming from the ester functional groups, imparts good solvency for additives and can improve seal compatibility in formulations. googleapis.com

Table 1: General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₉H₅₆O₄ | nih.gov |

| Molecular Weight | 468.8 g/mol | nih.gov |

| CAS Number | 28472-97-1 | nih.gov |

| Appearance | Clear Liquid | chemceed.com |

Note: The values in this table are typical and can vary based on the specific manufacturing process and purity.

Tribological Performance Characterization of this compound-Based Lubricants

The tribological performance of a lubricant, which encompasses the study of friction, wear, and lubrication, is paramount. This compound-based lubricants are characterized by their ability to form effective lubricating films between moving surfaces, thereby reducing friction and preventing wear.

Lubricant formulations reduce friction and wear through several mechanisms, primarily determined by the lubrication regime in which a component operates. These regimes are described by the Stribeck curve, which plots the coefficient of friction against a parameter combining viscosity, speed, and load. stle.org

In the boundary lubrication regime, where speeds are low and loads are high, the lubricant film is too thin to prevent asperity (microscopic surface roughness) contact. stle.org Here, the polarity of ester molecules like this compound plays a crucial role. The polar ester groups adsorb onto metal surfaces, forming a durable, protective film. stle.org This physically or chemically adsorbed layer provides a low-shear interface that minimizes direct metal-to-metal contact, thereby reducing both friction and adhesive wear. stle.orgnih.gov

In the mixed and hydrodynamic lubrication regimes, a fluid film partially or fully separates the moving surfaces. The viscosity of the base oil, including this compound, is a key factor. An appropriate viscosity ensures the generation of a sufficiently thick film to prevent surface contact as speed increases. stle.org Anti-wear additives, often included in formulations, work synergistically with the base stock. ekb.eg These additives, such as Zinc Dialkyl Dithiophosphate (ZDDP), are activated by the heat and pressure at asperity contacts to form a sacrificial tribofilm (e.g., of metal phosphates and oxides), which provides an additional layer of wear protection. nih.govekb.eg The function of these additives is to create a chemical film that prevents metal-to-metal contact under high load conditions. fischer-tropsch.org

Elastohydrodynamic lubrication (EHL) is a specific lubrication regime that occurs in highly loaded, non-conformal contacts, such as in rolling element bearings and gears. mmscience.eu In this regime, the immense pressure causes the lubricant's viscosity to increase significantly and elastically deforms the contacting surfaces. mmscience.eu

A study investigating the EHL friction properties of various base fluids, including this compound (identified as fluid E7), provided specific insights into its performance. researchgate.net The research measured EHD friction in mixed sliding-rolling conditions at high contact pressures (1.5 and 2.0 GPa). researchgate.net The results confirmed that the molecular structure of the base fluid is a critical determinant of EHD friction. researchgate.net Fluids with linear molecules and flexible bonds tend to exhibit lower friction than those with bulky side groups. researchgate.net The study's measurements of this compound under these high-pressure conditions contribute to a deeper understanding of its behavior in demanding applications. researchgate.net

Table 2: Fluids Tested in EHD Friction Study researchgate.net

| Code | Lubricant Type | Chemical Name |

|---|---|---|

| E4 | Dibasic acid ester | Bis(2-ethylhexyl)adipate |

| E5 | Dibasic acid ester | Di(2-ethyhexyl)azelate |

| E6 | Dibasic acid ester | Bis(2-ethylhexyl)sebacate |

| E7 | Dibasic acid ester | This compound |

| E8 | Polyol ester | NPG dioleate |

Friction and Wear Reduction Mechanisms in Lubricant Formulations

Oxidative and Thermal Stability Research in this compound Lubricant Formulations

The performance of a lubricant at high temperatures is critically dependent on its oxidative and thermal stability. The degradation of lubricating oils is typically an autoxidation process involving a free-radical chain reaction. mdpi.com Factors like high temperatures, pressure, and the presence of metal catalysts from machinery components can accelerate this degradation, leading to an increase in viscosity and the formation of sludge and varnish. mdpi.comresearchgate.net

Synthetic esters like this compound generally possess better thermal and oxidative stability compared to mineral oils. chemceed.com However, under very high-temperature conditions, ester base stocks can still be susceptible to oxidation, which can cause deposit formation and negatively impact engine operation. googleapis.comgoogle.com

Research focuses on enhancing this stability through the use of antioxidant additives. mdpi.com These additives function through two primary mechanisms: as radical scavengers (e.g., hindered phenols, aromatic amines) or as peroxide decomposers (e.g., organosulfur and organophosphorus compounds like ZDDP). mdpi.com The objective of formulation research is to find synergistic combinations of base stocks and antioxidant packages that prolong the useful life of the lubricant and improve its resistance to degradation when exposed to high temperatures. googleapis.commdpi.com

Formulation Research with this compound and Synergistic Lubricant Additives

Modern lubricant formulations are complex mixtures designed to meet specific performance targets. This compound is often included in these formulations as a component in a synergistic blend of base stocks and additives. google.com The goal is to create a finished lubricant where the properties are greater than the sum of its individual parts. google.com

Formulation research involves blending this compound with other base stocks (e.g., PAOs) and a variety of performance additives. fischer-tropsch.orggoogle.com These additives include:

Anti-wear and Extreme Pressure (EP) Agents: Zinc dithiophosphates (ZDDPs) are common multifunctional additives that provide anti-wear and antioxidant properties. nih.govekb.eg

Friction Modifiers: These are often long-chain polar molecules that adsorb on surfaces to reduce friction, particularly in the boundary regime. stle.org

Antioxidants: As mentioned previously, these inhibit oil degradation at high temperatures. mdpi.com

Dispersants and Detergents: These keep insoluble contaminants suspended in the oil and prevent the formation of sludge and deposits on engine parts. nih.gov

Viscosity Index (VI) Improvers: These are polymers that reduce the extent to which the oil's viscosity changes with temperature. fischer-tropsch.org

Corrosion Inhibitors: These protect metal surfaces from chemical attack by corrosive species formed during combustion or oxidation. fischer-tropsch.org

Environmental Science and Diisodecyl Azelate

Environmental Occurrence and Distribution Research

Comprehensive studies detailing the measured concentrations of Diisodecyl azelate in the environment are scarce. While general screening for plasticizers is sometimes recommended in environmental monitoring, specific data for this compound is not widely reported.

Detection in Aquatic and Terrestrial Ecosystems

There is a lack of specific research data on the detection and concentration of this compound in various aquatic and terrestrial ecosystems. A 2010 screening study of selected plasticizers in the Nordic environment analyzed for a different azelate, di(2-ethylhexyl) azelate (DEHZ), which was detected on a single occasion in sewage sludge, but this compound was not included in the scope of this study. General statements suggest that plasticizers can be released into the environment during their life cycle, potentially binding to particles. However, without dedicated monitoring studies, the presence of this compound in water, soil, and other environmental compartments remains unquantified.

Presence in Biota and Sediments

Specific data on the presence and concentration of this compound in biota (such as fish) and sediments are not available in the reviewed scientific literature. While it is generally understood that substances with high partition coefficients (logKow) tend to adsorb to organic matter in sediments and may have the potential for bioaccumulation, specific bioaccumulation or sediment concentration studies for this compound have not been identified. A screening report noted that further research is required to understand the potential for bioaccumulation of diisotridecyl azelate. ontosight.ai

Environmental Fate and Transport Studies

The environmental fate of a chemical describes its transport and transformation in the environment. For this compound, specific experimental data on these processes are largely absent from published research.

Biodegradation Pathways and Rates of this compound

No specific studies detailing the biodegradation pathways or rates for this compound were found. Research on other high molecular weight esters, such as Diisodecyl sebacate, indicates they can be readily biodegradable, but this information is not directly transferable. lanxess.com Similarly, studies on the biodegradation of phthalate (B1215562) plasticizers like Diisodecyl phthalate (DIDP) exist, but these compounds have different chemical structures and their degradation pathways may not be analogous. nih.govnih.gov

Atmospheric Transport and Deposition Research

Specific research on the atmospheric transport and deposition of this compound could not be located. The compound is characterized by low volatility, which implies that its potential for long-range transport in the vapor phase is limited. ontosight.ai Chemicals with low vapor pressure are more likely to be transported through the atmosphere adsorbed to particulate matter and subsequently removed via wet or dry deposition. nih.govepa.gov However, this is a general principle, and no specific modeling or measurement studies for this compound's atmospheric behavior have been published.

Bioaccumulation Potential Investigations

Bioaccumulation is the process by which substances, such as chemicals, build up in an organism. This occurs when the rate of absorption of a substance is greater than the rate of its loss through catabolism and excretion. The potential for a chemical to bioaccumulate is a key factor in its environmental risk assessment.

Trophic transfer, or biomagnification, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. For a chemical to biomagnify, it must be persistent, mobile, and fat-soluble.

The accumulation of a chemical in aquatic organisms is a critical indicator of its potential environmental impact. This is often predicted by the octanol-water partition coefficient (log Kₒw), where a higher value suggests a greater potential to accumulate in fatty tissues. umweltbundesamt.de

Direct experimental studies measuring the bioconcentration factor (BCF) or biota-sediment accumulation factor (BSAF) for this compound in specific aquatic organisms are limited. canada.ca While QSAR (Quantitative Structure-Activity Relationship) models can be used to estimate the log Kₒw and bioaccumulation potential, specific, validated results for this compound are not extensively published. umweltbundesamt.de A screening report by the Nordic Council of Ministers identified a related compound, bis(2-ethylhexyl) azelate, as a substance of potential concern that requires more thorough data on its environmental behavior. nordicscreening.org

Trophic Transfer Mechanisms in Food Chains

Ecosystem Level Impact Assessments

Ecotoxicity studies are essential for determining the potential harm a chemical may pose to ecosystems. These assessments typically involve testing the substance on a range of representative organisms. industrialchemicals.gov.aufao.orgchemsafetypro.com

Soil macroorganisms, such as earthworms, are vital for soil health and are standard models for assessing the terrestrial toxicity of chemicals. jbino.com

However, published research focusing specifically on the acute or chronic toxicity of this compound to earthworms (e.g., Eisenia fetida) or other soil macroorganisms could not be identified in the available scientific literature. General studies on plasticizers have highlighted the need for more comprehensive research on the soil ecotoxicity of phthalate alternatives. researchgate.net Safety data sheets for this compound often state that its toxicological properties have not been thoroughly investigated. scipoly.com

Aquatic ecotoxicity is evaluated by studying a chemical's effects on organisms representing three primary trophic levels: fish (vertebrates), aquatic invertebrates (like Daphnia), and algae (plants). chemsafetypro.com

Specific, publicly available ecotoxicity data (such as LC₅₀ for fish or EC₅₀ for invertebrates and algae) for this compound is scarce. scipoly.com Regulatory screening reports and chemical databases often list this compound but lack concrete experimental toxicity values. umweltbundesamt.de A draft environmental hazard assessment for the structurally similar Diisodecyl phthalate (DIDP) noted that no acute or chronic toxicity was observed for fish and aquatic invertebrates up to its limit of water solubility. epa.gov However, such findings cannot be directly extrapolated to this compound without specific comparative studies. The general consensus from screening-level reports is that more empirical data is needed to properly characterize the aquatic hazard profile of many alternative plasticizers, including azelates. nordicscreening.org

Data Tables

The following tables summarize the identification of this compound and the current availability of the specific environmental data discussed in this article.

Table 1: Chemical Compound Identification

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 28472-97-1 accustandard.com |

| Molecular Formula | C₂₉H₅₈O₄ |

Table 2: Availability of Ecotoxicological Data for this compound

| Endpoint | Data Availability |

| Trophic Transfer / Biomagnification | Data Not Available |

| Bioaccumulation in Aquatic Organisms (BCF) | Data Not Available |

| Earthworm Toxicity (LC₅₀) | Data Not Available |

| Fish Acute Toxicity (LC₅₀) | Data Not Available |

| Invertebrate Acute Toxicity (EC₅₀) | Data Not Available |

| Algae Growth Inhibition (EC₅₀) | Data Not Available |

Toxicological and Health Research on Diisodecyl Azelate

Mammalian Toxicity Research (In Vivo and In Vitro)

Comprehensive in vivo and in vitro studies detailing the mammalian toxicity of diisodecyl azelate are not readily found in peer-reviewed scientific literature.

Systemic Organ Effects Investigations

Specific investigations into the systemic organ effects of this compound following oral, dermal, or inhalation exposure in mammalian models have not been published. Consequently, target organs for toxicity, if any, have not been identified for this particular chemical. While studies exist for other plasticizers, including other azelate esters like di(2-ethylhexyl) azelate (DOZ), this data cannot be directly extrapolated to this compound. mst.dk

Reproductive and Developmental Toxicology Research

There is a lack of available research focused on the reproductive and developmental effects of this compound. Studies designed to assess endpoints such as fertility, prenatal and postnatal development, and potential endocrine disruption have not been located in the public domain. Therefore, the potential for this compound to act as a reproductive or developmental toxicant remains uncharacterized.

Genotoxicity and Mutagenicity Studies

No specific studies assessing the genotoxic or mutagenic potential of this compound through standard assays (e.g., Ames test, chromosomal aberration assays, or in vivo micronucleus tests) are available in the published literature. As a result, its capacity to induce genetic mutations or chromosomal damage is unknown.

Comparative Toxicological Assessments with Related Plasticizers

Direct comparative studies that evaluate the toxicological profile of this compound against other plasticizers are absent from the scientific literature.

Differentiation from Phthalate (B1215562) Ester Toxicological Profiles

While azelate esters, in general, are used as alternatives to phthalates, there are no specific comparative studies that differentiate the toxicological profile of this compound from that of various phthalate esters. epa.gov Phthalates have well-documented toxicological profiles, with some compounds associated with reproductive and developmental effects; however, a direct comparison with this compound cannot be made without dedicated research. epa.govmdpi.com

Comparative Effects of this compound Alternatives

Similarly, there is a lack of research directly comparing the toxicological effects of this compound with other non-phthalate plasticizer alternatives. Reviews on emerging plasticizers note that for many of these compounds, including various adipates, sebacates, and citrates, there is a general scarcity of comprehensive toxicological data, which precludes a robust comparative assessment. rsc.orgnih.gov

Human Exposure Assessment Methodologies and Research on this compound

There is a notable absence of specific research dedicated to assessing human exposure to this compound. Methodologies for tracking and quantifying this compound's presence in the human body have not been detailed in the available literature.

Multi-Pathway Exposure Analysis in Human Populations

There are no available studies conducting a multi-pathway exposure analysis for this compound in human populations. Such an analysis would typically investigate exposure through various routes, including ingestion, inhalation, and dermal contact. While general statements exist about potential exposure to non-phthalate plasticizers from sources like house dust, specific quantitative data and pathway analysis for this compound are absent from the scientific record. acs.org

Mechanistic Toxicology of this compound

The mechanistic toxicology of this compound remains uninvestigated in the public domain. Safety data sheets for the compound explicitly state that its toxicological properties have not been thoroughly investigated. scipoly.com There are no available in vivo or in vitro studies that describe the mechanisms by which this compound might exert toxic effects. Research into its absorption, distribution, metabolism, and excretion (ADME), as well as its potential to interact with cellular and molecular targets, has not been published.

Analytical Chemistry Methodologies for Diisodecyl Azelate

Development and Validation of Extraction Techniques for Complex Matrices

Extracting diisodecyl azelate from complex matrices like polymers, food products, or environmental samples is a critical first step that governs the accuracy and reliability of subsequent analysis. The goal is to isolate the analyte from interfering matrix components efficiently. Techniques such as solid-phase microextraction (SPME) and liquid-liquid extraction (LLE) are commonly employed for plasticizer analysis. mdpi.com

Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based sample preparation technique that integrates sampling, extraction, and concentration into a single step. researchgate.net It is particularly useful for extracting semi-volatile organic compounds from various sample types. For high molecular weight plasticizers like this compound, the selection of the fiber coating is crucial for achieving adequate recovery.

While specific SPME methods for this compound are not extensively documented, methods developed for similar compounds like DIDP are instructive. Polydimethylsiloxane (PDMS) is a commonly used fiber coating for nonpolar analytes. The larger surface area of thin-film solid-phase microextraction (TF-SPME) compared to traditional fiber SPME can lead to higher sorption capacity and faster extraction times for less volatile compounds.

Table 1: Representative SPME Conditions for High Molecular Weight Plasticizers

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Fiber Coating | 100 µm Polydimethylsiloxane (PDMS) | Effective for non-polar, semi-volatile compounds. |

| Extraction Mode | Direct Immersion (for liquids) or Headspace (for solids) | Choice depends on the sample matrix and analyte volatility. |

| Extraction Temp. | 60-100°C | Elevated temperatures increase the mass transfer rate. |

| Extraction Time | 30-60 min | Equilibrium time depends on temperature and matrix complexity. |

| Agitation | Required | Stirring or sonication facilitates analyte diffusion to the fiber. |

This table presents typical conditions for plasticizers analogous to this compound, derived from general practices in the field.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. innovhub-ssi.it For the analysis of plasticizers in oily or fatty food matrices, a common approach involves partitioning the analyte from the lipid matrix into a polar solvent. innovhub-ssi.it

A procedure developed for analyzing 15 different plasticizers, including DIDP, in olive oil utilizes a liquid extraction with n-hexane saturated acetonitrile (B52724). innovhub-ssi.it This method demonstrates good recovery and is suitable for high-throughput analysis. An exact amount of the oil sample (approx. 0.1 g) is vortexed with an internal standard, followed by the addition of the acetonitrile phase. After centrifugation to separate the layers, the acetonitrile supernatant is collected for analysis. innovhub-ssi.it This approach is directly applicable to this compound due to its similar lipophilic nature.

Microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), offer the advantages of reduced solvent consumption and high enrichment factors. mdpi.com In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution that maximizes the surface area for efficient extraction of the analyte into the fine droplets of the extraction solvent.

Solid-Phase Microextraction (SPME) Applications

Advanced Chromatographic and Spectrometric Quantification

Following extraction, chromatographic techniques are necessary to separate this compound from other extracted compounds, including other plasticizers and matrix components. Mass spectrometry provides the selectivity and sensitivity required for accurate quantification, especially at trace levels.

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For high molecular weight plasticizers like this compound and its isomeric mixture counterpart, DIDP, GC-MS is a standard analytical choice. restek.comgcms.cz The analysis is often challenging because these commercial products are complex mixtures of isomers, resulting in a cluster of co-eluting peaks rather than a single sharp peak. lcms.cz

GC-MS methods often operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. For DIDP, which is structurally analogous to this compound, a characteristic ion at m/z 307 is often used for quantification, as the common phthalate (B1215562) fragment ion (m/z 149) is present in many related compounds and interferences. restek.comgcms.cz A similar approach would be necessary for this compound, involving the identification of a unique, high m/z fragment ion. The use of tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode further improves selectivity by monitoring a specific fragmentation transition, which is crucial for complex matrices. nih.gov

Table 2: Example GC-MS/MS Parameters for High Molecular Weight Plasticizer Analysis

| Parameter | Condition | Source |

|---|---|---|

| GC Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) or similar | nih.gov |

| Injector | 300°C, Splitless or Split (e.g., 2:1) | nih.gov |

| Carrier Gas | Helium, 1 mL/min | oiv.int |

| Oven Program | Initial 150°C (hold 3 min), ramp 10°C/min to 300°C (hold 12 min) | nih.gov |

| MS Ionization | Electron Ionization (EI), 70 eV | oiv.int |

| MS Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Quantifier Ion | m/z 307 (for DIDP, by analogy) | restek.comgcms.cz |

This table compiles typical parameters from methods developed for DIDP and other regulated plasticizers, which would serve as a starting point for method development for this compound.

Liquid chromatography is particularly well-suited for analyzing compounds with low volatility, such as high molecular weight plasticizers, as it avoids the need for high-temperature vaporization that can lead to thermal degradation. irbnet.de LC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantifying analytes in complex samples. irbnet.de

A method developed for a broad range of plasticizers in indoor dust, including diethylhexyl azelate (DEHAz), utilized HPLC with atmospheric pressure chemical ionization (APCI-MS). irbnet.de APCI is effective for moderately polar to non-polar compounds that are challenging to ionize by electrospray ionization (ESI). The method demonstrated good recovery and limits of determination down to the µg/g level. irbnet.de For this compound, an LC-MS/MS method would likely involve a reverse-phase separation on a C18 column with a gradient elution using acetonitrile and water.

Table 3: Representative LC-MS/MS Conditions for Azelate Plasticizer Analysis

| Parameter | Condition | Source |

|---|---|---|

| LC Column | C18 Reverse-Phase (e.g., 150 x 2.1 mm, 5 µm) | irbnet.de |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient Elution) | irbnet.de |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | irbnet.de |

| MS Mode | Tandem MS (MS/MS) | irbnet.de |

| Precursor Ion [M+H]⁺ | m/z 413 (for DEHAz, by analogy) | irbnet.de |

| Product Ion | m/z 171 (for DEHAz, by analogy) | irbnet.de |

This table is based on a validated method for diethylhexyl azelate (DEHAz) and provides a relevant framework for developing a method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Quality Assurance and Quality Control in this compound Analysis

Robust quality assurance (QA) and quality control (QC) procedures are imperative to ensure the reliability and accuracy of analytical data for this compound, especially given its ubiquitous presence as a plasticizer, which can lead to laboratory background contamination.

Key QA/QC measures include:

Procedural Blanks: Analyzing a blank sample (e.g., solvent or a certified clean matrix) through the entire analytical process is essential to monitor for contamination from solvents, glassware, and the laboratory environment. nih.gov All glassware should be rigorously cleaned, and plastic materials should be avoided wherever possible. oiv.int

Matrix Spikes: A known quantity of this compound is added to a sample matrix before extraction to assess the method's accuracy and recovery. Recoveries are typically expected to be within a range of 70-130%. nih.gov

Internal Standards: The use of an internal standard, preferably an isotopically labeled version of the analyte (e.g., this compound-d4), is critical. It is added to every sample, blank, and standard before extraction to correct for variations in extraction efficiency and instrument response. If an isotopic analog is unavailable, a structurally similar compound not expected in the sample can be used. oiv.int

Calibration Curve: A multi-point calibration curve is generated using certified reference standards of this compound to ensure the linearity of the instrument response over the expected concentration range of the samples. innovhub-ssi.itlcms.cz Correlation coefficients (r²) should be >0.99. lcms.cz

Certified Reference Materials (CRMs): When available, analyzing a CRM with a known concentration of the analyte provides the most rigorous validation of the entire method's accuracy. This compound is available as a certified reference material in solution, for example, at 1000 µg/mL in acetone. accustandard.comchromspec.com

By implementing these comprehensive QA/QC protocols, laboratories can produce defensible and high-quality data for the determination of this compound.

Interlaboratory Comparison Studies and Method Harmonization for this compound Detection

Interlaboratory comparison (ILC) studies, often conducted as round-robin tests or proficiency testing (PT) schemes, are a cornerstone of quality assurance in analytical chemistry. ompg.denetzsch.com They provide a framework for multiple laboratories to analyze identical samples, allowing for an objective assessment of analytical performance and the reliability of measurement methods. netzsch.comnumberanalytics.com For a compound like this compound (DIDA), which is used as a plasticizer in various materials, ensuring that different laboratories can achieve comparable and accurate results is crucial for regulatory compliance, product quality control, and risk assessment. accustandard.comeurofins.hkepa.gov

The primary goal of an ILC for this compound detection is to evaluate the consistency and reliability of analytical results across different laboratories. numberanalytics.com This process helps to identify and quantify potential biases and variability in laboratory procedures, assess the performance of various analytical methods and instruments, and establish a common reference for result comparison. numberanalytics.com Regular participation in such programs is often a requirement for laboratory accreditation, such as under ISO/IEC 17025, as it demonstrates analytical competence to clients and regulatory bodies. netzsch.com

Method harmonization, a closely related concept, aims to reduce the variability between measurement results from different laboratories by standardizing analytical procedures. While ILCs assess the existing state of analytical performance, method harmonization is the proactive process of developing and implementing consensus-based methods or guidelines to improve the comparability of data in the future. For diisodeyl azelate, this could involve standardizing sample preparation techniques, chromatographic conditions, or calibration procedures.

The Structure of Interlaboratory Comparison Studies

An interlaboratory comparison for this compound would typically follow a structured four-phase process:

Registration and Preparation: Interested laboratories register to participate. An independent organizing body, such as a national metrology institute or a commercial PT provider, prepares and distributes homogenous and stable test samples containing a known or consensus concentration of this compound. netzsch.com Participants receive instructions on sample handling and the timeline for the study. netzsch.com

Testing Phase: Each laboratory analyzes the samples using their routine analytical methods for plasticizer determination. netzsch.com These methods often include gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). irbnet.deresearchgate.net

Data Submission and Analysis: Laboratories submit their analytical results to the organizing body. The data is then subjected to robust statistical analysis to determine performance characteristics. netzsch.comnumberanalytics.com

Evaluation and Reporting: Each laboratory receives a report detailing their performance, often in the form of z-scores, which indicate how many standard deviations their result is from the consensus value. numberanalytics.com This feedback helps identify potential issues with their analytical methods and areas for improvement. ompg.de

Statistical Evaluation and Performance Metrics

The evaluation of results from an interlaboratory study relies on established statistical methods. Key performance indicators include:

Assigned Value (Consensus Value): The value attributed to the concentration of this compound in the test material, typically determined as the consensus of participants' results after the removal of outliers.

Standard Deviation for Proficiency Assessment (σp): This is a measure of the expected variability in results and is used to calculate performance scores. It can be derived from the results of the current ILC, from previous rounds, or from a model like the Horwitz equation. europa.eu

Z-Score: This is a common metric for evaluating laboratory performance and is calculated as: z = (x - X) / σp Where:

x is the result reported by the laboratory.

X is the assigned value.

σp is the standard deviation for proficiency assessment.

A z-score between -2 and 2 is generally considered satisfactory, a score between 2 and 3 or -2 and -3 is questionable, and a score outside of this range is unsatisfactory.

The following interactive table presents a hypothetical data set from an interlaboratory comparison study for the determination of this compound in a polymer matrix. This illustrates how the performance of different laboratories using various analytical methods can be assessed.

| Laboratory ID | Analytical Method | Reported Concentration (mg/kg) | Assigned Value (mg/kg) | Standard Deviation for Proficiency Assessment (σp) | Calculated z-score | Performance |

|---|---|---|---|---|---|---|

| Lab-001 | GC-MS | 1250 | 1200 | 75 | 0.67 | Satisfactory |

| Lab-002 | LC-MS/MS | 1180 | 1200 | 75 | -0.27 | Satisfactory |

| Lab-003 | GC-FID | 1380 | 1200 | 75 | 2.40 | Questionable |

| Lab-004 | GC-MS | 1225 | 1200 | 75 | 0.33 | Satisfactory |

| Lab-005 | LC-APCI-MS | 1150 | 1200 | 75 | -0.67 | Satisfactory |

| Lab-006 | GC-MS | 1040 | 1200 | 75 | -2.13 | Questionable |

| Lab-007 | LC-MS/MS | 1450 | 1200 | 75 | 3.33 | Unsatisfactory |

Method Harmonization Efforts

The results of interlaboratory comparisons often highlight the need for method harmonization. For instance, if laboratories using a particular sample extraction technique consistently produce results that are biased high or low, this would indicate a need to standardize the extraction protocol. Method harmonization for this compound would likely focus on:

Standard Operating Procedures (SOPs): The development and adoption of detailed SOPs for each step of the analytical process, from sample collection and storage to instrumental analysis and data processing.